(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 618091-27-3
VCID: VC16171559
InChI: InChI=1S/C16H11Cl2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
SMILES:
Molecular Formula: C16H11Cl2N3O
Molecular Weight: 332.2 g/mol

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

CAS No.: 618091-27-3

Cat. No.: VC16171559

Molecular Formula: C16H11Cl2N3O

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone - 618091-27-3

Specification

CAS No. 618091-27-3
Molecular Formula C16H11Cl2N3O
Molecular Weight 332.2 g/mol
IUPAC Name [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C16H11Cl2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
Standard InChI Key RORQAHLLARLTJT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, reflects its bifunctional design: a pyrazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a (4-chlorophenyl)methanone moiety. The 5-amino group introduces hydrogen-bonding potential, critical for molecular interactions .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number618091-27-3
Molecular FormulaC₁₆H₁₁Cl₂N₃O
Molecular Weight332.18 g/mol
SMILESC1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl
EC Number650-886-3

The crystal structure remains unresolved, but computational models predict planarity between the pyrazole and methanone groups, stabilized by conjugation. The 4-chlorophenyl substituents induce steric bulk, likely influencing solubility and receptor binding .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, analogous pyrazoles exhibit diagnostic signals:

  • ¹H NMR: Pyrazole protons resonate at δ 6.5–8.5 ppm; aromatic chlorophenyl protons appear as doublets (J = 8–9 Hz) near δ 7.4–7.6 ppm .

  • IR: Stretching vibrations for C=O (~1680 cm⁻¹) and N–H (~3400 cm⁻¹) are expected.

Synthesis and Structural Optimization

Synthetic Pathways

Although no explicit protocol for this compound exists, convergent strategies from related pyrazoles suggest:

  • Condensation: Reacting 4-chlorophenyl hydrazine with a β-keto ester derivative to form the pyrazole core.

  • Friedel-Crafts Acylation: Introducing the (4-chlorophenyl)methanone group via electrophilic aromatic substitution .

Table 2: Comparative Synthetic Yields of Analogues

Analog StructureYield (%)ConditionsReference
1,3-Dimethyl-4-(3-chlorophenyl)78NaOAc, RT, 24h
4-Fluorophenyl variant65AlCl₃, DCM, reflux

Modifying the 1-position substituent (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) reduces yield by ~13%, highlighting the sensitivity of halogenated aryl groups to reaction conditions.

Structure-Activity Relationships (SAR)

Key SAR insights from related compounds:

  • 1-Position Substituents: Bulky aryl groups (e.g., 4-chlorophenyl) enhance metabolic stability but reduce aqueous solubility .

  • 5-Amino Group: Critical for hydrogen bonding; methylation abolishes dopamine receptor affinity in analogues .

  • Chlorine Placement: Para-substitution on both phenyl rings maximizes steric complementarity in receptor models .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Calculated logP values (3.62–3.89) indicate high lipophilicity, consistent with dual chlorophenyl groups. Aqueous solubility is predicted to be <0.1 mg/mL, necessitating formulation aids for in vivo studies .

Table 3: Predicted Physicochemical Properties

ParameterValueMethod
logP3.78XLogP3
Polar Surface Area44.8 ŲChemAxon
Hydrogen Bond Donors1PubChem

Metabolic Stability

While in vitro data are lacking, the 5-amino group and electron-withdrawing chlorines may slow hepatic oxidation. Piperidine-containing analogues show 50% clearance in microsomal assays, suggesting moderate stability .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Aquatic ToxicityH413Prevent water contamination

Future Directions and Applications

Drug Development

  • Neuropsychiatric Disorders: As a D₂-sparing antipsychotic candidate, minimizing extrapyramidal side effects .

  • Oncology: Exploiting pyrazole-mediated ROS generation for targeted cancer therapies .

Synthetic Chemistry

  • Heterocyclic Hybrids: Merging with piperidine or quinoline scaffolds to enhance blood-brain barrier penetration .

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